![molecular formula C6H12ClNO2 B1378490 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1421602-17-6](/img/structure/B1378490.png)
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid analog . It has a molecular weight of 165.62 . It is a solid substance and is stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular formula of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The structure includes a cyclopropane ring with an aminoethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 165.62 . and is stored at refrigerator temperatures .Scientific Research Applications
Biochemistry Research
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride: is a compound that has garnered interest in biochemistry due to its structural similarity to 1-Aminocyclopropane-1-carboxylic acid (ACC) . ACC is a precursor to the plant hormone ethylene, which is crucial for various plant processes. The hydrochloride salt form could be used in studies to understand the biosynthesis and action of ethylene in plants.
Agricultural Applications
In agriculture, this compound could play a role in enhancing plant growth and stress tolerance. It has been suggested that ACC, and by extension its derivatives, can be utilized by soil microorganisms as a nitrogen and carbon source . This could lead to the induction of genes encoding ACC-deaminases, potentially improving plant resilience and yield.
Pharmaceutical Research
The compound’s potential interaction with the NMDA receptor as a partial agonist could be of interest in pharmaceutical research . It may be investigated for its neuroprotective properties, especially in conditions characterized by excessive NMDA receptor activity, such as in certain neurodegenerative diseases.
Environmental Impact Studies
The environmental impact of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride could be another field of study. Research could focus on its biodegradability, potential toxicity, and long-term effects on ecosystems, particularly if it’s used as a pesticide or in other agricultural applications .
Food Science Research
In food science, the compound could be investigated for its role in the ripening process of fruits. As a derivative of ACC, which is involved in ethylene biosynthesis, it might affect the ripening and shelf-life of produce. Studies could explore its use as a natural ripening agent or in controlling the timing of ripening to reduce food waste .
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase . This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is a crucial step in ethylene biosynthesis .
Mode of Action
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride interacts with its target, ACC synthase, and catalyzes a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of ACC to ammonia and alpha-ketobutyrate . This conversion allows organisms to grow on ACC as a nitrogen source .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. It is synthesized from SAM by ACC synthases and subsequently oxidized to ethylene by ACC oxidases . This pathway plays a significant role in plant growth and development .
Result of Action
The molecular and cellular effects of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride’s action include the promotion of secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, it activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRQMRSERJNBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride |
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